Erap2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

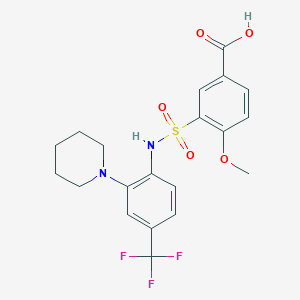

Molecular Formula |

C20H21F3N2O5S |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-methoxy-3-[[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

InChI |

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-7-6-14(20(21,22)23)12-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) |

InChI Key |

BGLAMEXMBJAJBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)N3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

ERAP2-IN-1: A Technical Overview of its Mechanism of Action for Modulating Antigen Presentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of selective ERAP2 inhibitors, exemplified by compounds developed through advanced medicinal chemistry efforts. For the purpose of this document, we will refer to a representative potent and selective inhibitor as ERAP2-IN-1. This guide will detail its role in the antigen presentation pathway, present quantitative data on its activity, describe the experimental protocols used for its characterization, and provide visual representations of the underlying biological and experimental workflows.

Core Mechanism of Action: Modulating the Immunopeptidome

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER). It plays a crucial role in the final stages of the major histocompatibility complex (MHC) class I antigen presentation pathway.[1][2][3] ERAP2, along with its homolog ERAP1, trims the N-terminus of peptide precursors that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[1][2] This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules.

ERAP2 exhibits a preference for cleaving N-terminal basic residues like arginine and lysine.[4] However, its activity is not always constructive for generating epitopes. ERAP2 can also destroy potential T-cell epitopes by over-trimming them to lengths too short for MHC class I binding.[3][5] Therefore, the enzymatic activity of ERAP2 is a critical determinant in shaping the repertoire of peptides—the immunopeptidome—presented on the cell surface.

This compound represents a class of small molecule inhibitors designed to specifically block the catalytic activity of ERAP2. By binding to the active site of the enzyme, these inhibitors prevent the trimming of peptide substrates.[5] This inhibition has a significant impact on the immunopeptidome. The primary mechanism of action of this compound is the alteration of the peptide landscape on the cell surface, leading to the presentation of novel epitopes that would otherwise be destroyed by ERAP2.[3] This modulation of antigen presentation is being explored for therapeutic applications in immuno-oncology and autoimmune diseases.[2][5][6] In oncology, the goal is to make cancer cells more "visible" to the immune system by inducing the presentation of new tumor-associated antigens.[3][5]

Quantitative Data on ERAP2 Inhibitor Activity

The development of potent and selective ERAP2 inhibitors has been a significant focus of research. The following tables summarize the quantitative data for representative inhibitors, which serve as a proxy for this compound.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity vs. ERAP1 | Selectivity vs. IRAP | Reference Compound Class |

| DG011A | ERAP2 | ~50 | N/A | >70-fold | N/A | Phosphinic Pseudopeptide |

| Compound 13 | ERAP2 | 500 | N/A | ~20-fold | ~2-fold | 3,4-Diaminobenzoic Acid Derivative |

| Compound 4d | ERAP2 | 18 | 9 | >150-fold | >150-fold | Hydroxamic Acid Triazole (KTGS) |

| Compound 4e | ERAP2 | 4 | 2 | >150-fold | >150-fold | Hydroxamic Acid Triazole (KTGS) |

| Compound 4f | ERAP2 | 10 | 5 | >150-fold | >150-fold | Hydroxamic Acid Triazole (KTGS) |

Table 1: In Vitro Enzymatic Inhibition Data. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for representative ERAP2 inhibitors against ERAP2 and their selectivity over homologous aminopeptidases ERAP1 and Insulin-Regulated Aminopeptidase (IRAP). Data compiled from multiple sources.[2][3][5]

| Assay Type | Inhibitor | Metric | Value | Cell Line |

| Cellular Thermal Shift (CETSA) | Compound 4d | ΔTm | 3.52 °C | HEK |

| Cellular Thermal Shift (CETSA) | Compound 4f | ΔTm | 1.81 °C | HEK |

| Isothermal Dose-Response (CETSA) | Compound 4d | OC50 | 23 µM | HEK |

| Immunopeptidomics Analysis | DG011A | Upregulated Peptides | 282 (novel or >5-fold) | MOLT-4 |

| Immunopeptidomics Analysis | DG011A | Downregulated Peptides | 72 (>5-fold) | MOLT-4 |

| Cell Viability (MTT Assay) | DG011A | No Toxicity Up To | 100 µM | MOLT-4 |

Table 2: Cellular Activity and Target Engagement Data. This table summarizes data from cell-based assays demonstrating that ERAP2 inhibitors engage their target in a cellular environment and modulate the immunopeptidome without inducing cytotoxicity. ΔTm represents the change in melting temperature, indicating target stabilization. OC50 is the concentration required for 50% target occupancy.[3][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of ERAP2 inhibitors.

Recombinant Protein Production

Recombinant ERAP1 and ERAP2 proteins are typically produced using a baculovirus expression system in insect cells (e.g., Hi5™ cells), as previously described.[3]

-

Cloning: The cDNA for the desired ERAP2 variant is cloned into a pFastBac vector.

-

Baculovirus Generation: The recombinant vector is used to transform competent DH10Bac E. coli to generate recombinant bacmids.

-

Transfection and Amplification: Bacmids are transfected into insect cells (e.g., Sf9) to produce an initial stock of recombinant baculovirus, which is then amplified.

-

Protein Expression: High-titer virus stocks are used to infect nonadherent Hi-5 insect cell cultures grown in serum-free medium.

-

Purification: After a suitable expression period (e.g., 72 hours), the cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

In Vitro Enzymatic Activity Assay

The inhibitory potency of compounds is determined by measuring the hydrolysis of a fluorogenic substrate.

-

Reagents: Recombinant ERAP2, fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and test compounds.

-

Procedure: a. Recombinant ERAP2 is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the R-AMC substrate. c. The fluorescence generated by the cleavage of the AMC group is monitored over time using a plate reader (Excitation/Emission wavelengths are typically ~380/460 nm). d. The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor in a cellular environment.

-

Cell Culture and Treatment: Adherent cells (e.g., HEK293T) are cultured to confluency. The cells are then treated with the test compound or vehicle control for a specified time.

-

Heating: The cells are heated to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.

-

Lysis and Protein Quantification: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.

-

Detection: The amount of soluble ERAP2 remaining at each temperature is quantified by Western blot or other protein detection methods like ELISA.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble ERAP2 against the temperature. Target engagement is confirmed by a shift in the melting temperature (ΔTm) in the presence of the inhibitor. For isothermal dose-response experiments, cells are heated at a single temperature and treated with varying inhibitor concentrations to determine the OC50.

Immunopeptidome Analysis by LC-MS/MS

This protocol is used to identify and quantify the peptides presented by MHC class I molecules on the cell surface.

-

Cell Culture and Treatment: A large number of cells (e.g., 1x10^9 MOLT-4 cells) are cultured and treated with the ERAP2 inhibitor or vehicle control for 24-48 hours.

-

MHC Class I Immunoaffinity Purification: a. Cells are harvested and lysed in a buffer containing detergents and protease inhibitors. b. The lysate is cleared by centrifugation, and the supernatant is passed over an affinity column containing covalently bound pan-MHC class I antibody (e.g., W6/32). c. The column is washed extensively to remove non-specifically bound proteins.

-

Peptide Elution: The bound peptide-MHC complexes are eluted from the column using an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Peptide Separation: The eluted peptides are separated from the larger MHC molecules by filtration (e.g., using a 10 kDa molecular weight cut-off filter).

-

LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using software like MaxQuant to identify peptide sequences and quantify their relative abundance between the inhibitor-treated and control samples.

Visualizations: Pathways and Workflows

MHC Class I Antigen Presentation Pathway

References

- 1. Endoplasmic Reticulum Associated Aminopeptidase 2 (ERAP2) Is Released in the Secretome of Activated MDMs and Reduces in vitro HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A common SNP in ER aminopeptidase 2 induces a specificity switch that leads to altered antigen processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ERAP2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 2 (ERAP2) has emerged as a critical regulator of the immunopeptidome, playing a significant role in both autoimmune diseases and cancer immunotherapy. Its function in trimming antigenic peptides prior to their presentation by Major Histocompatibility Complex (MHC) class I molecules makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of ERAP2-IN-1 (also known as BDM88951), the first selective nanomolar inhibitor of ERAP2. We will detail the innovative use of Kinetic Target-Guided Synthesis (KTGS) in its discovery, provide comprehensive experimental protocols for its characterization, and present a thorough summary of its biological and pharmacological properties.

Introduction to ERAP2

ERAP2 is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role in the final stages of the antigen processing pathway. By trimming the N-terminus of peptide precursors, ERAP2 helps to generate the optimal length peptides for binding to MHC class I molecules. This process is essential for the subsequent presentation of these antigens to CD8+ T-cells, a key step in the adaptive immune response. Dysregulation of ERAP2 activity has been linked to various diseases, making it an attractive target for small molecule inhibitors.

The Discovery of this compound: A Kinetic Target-Guided Synthesis Approach

The discovery of this compound was achieved through a novel drug discovery strategy known as Kinetic Target-Guided Synthesis (KTGS). This approach utilizes the biological target itself to catalyze the formation of its own inhibitor from a library of reactive fragments.

KTGS Workflow

The KTGS process for discovering this compound involved the following key steps:

-

Fragment Library Design: A library of azide- and alkyne-containing fragments was designed to bind to the active site of ERAP2.

-

In Situ Click Chemistry: The fragment library was incubated with the ERAP2 enzyme. Fragments that bound to adjacent sites in the enzyme's active site were brought into close proximity, facilitating a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to form a triazole-linked inhibitor.

-

Hit Identification: The reaction mixtures were analyzed by mass spectrometry to identify the newly formed triazole products that were selectively synthesized in the presence of the ERAP2 enzyme.

-

Lead Optimization: The initial hits were then synthetically optimized to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound (BDM88951).

Synthesis of this compound (BDM88951)

The chemical synthesis of this compound is a multi-step process. The following is a detailed protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(thiophen-2-yl)thiophene-2-sulfonamide

-

To a solution of 2-bromothiophene in THF at -78 °C is added n-butyllithium.

-

The resulting mixture is stirred for 1 hour, followed by the addition of sulfuryl chloride.

-

The reaction is warmed to room temperature and then quenched with water.

-

The crude product is extracted with ethyl acetate and purified by column chromatography to yield 5-bromothiophene-2-sulfonyl chloride.

-

The sulfonyl chloride is then reacted with ammonium hydroxide to give 5-bromothiophene-2-sulfonamide.

-

Finally, a Suzuki coupling with thiophene-2-boronic acid affords 5-(thiophen-2-yl)thiophene-2-sulfonamide.

Step 2: Synthesis of N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(thiophen-2-yl)thiophene-2-sulfonamide (this compound)

-

To a solution of 5-(thiophen-2-yl)thiophene-2-sulfonamide in DMF is added sodium hydride.

-

After stirring for 30 minutes, 4-(azidomethyl)-1-methoxybenzene is added.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The crude product is purified by column chromatography to yield this compound.

Biological and Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and cellular assays to determine its potency, selectivity, and drug-like properties.

Quantitative Data Summary

| Parameter | Value | Assay Type |

| ERAP2 IC50 | 19 nM | Enzymatic Assay |

| ERAP1 IC50 | >10 µM | Enzymatic Assay |

| IRAP IC50 | >10 µM | Enzymatic Assay |

| Plasma Stability (human) | >95% remaining after 1 hr | In vitro ADME |

| Microsomal Stability (human) | t1/2 > 60 min | In vitro ADME |

| Caco-2 Permeability (A-B) | 1.5 x 10-6 cm/s | In vitro ADME |

| Cellular Thermal Shift (ΔTm) | +3.5 °C | CETSA |

| In vivo exposure (mouse, 10 mg/kg IP) | AUC = 775 min*µM | Pharmacokinetics |

Experimental Protocols

The inhibitory activity of this compound was determined using a fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (Arg-AMC).

-

Recombinant human ERAP2 is incubated with varying concentrations of this compound in assay buffer (50 mM Tris-HCl, pH 7.5).

-

The reaction is initiated by the addition of Arg-AMC.

-

The fluorescence of the released AMC is monitored over time using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

CETSA was used to confirm the direct binding of this compound to ERAP2 in a cellular context.

-

HEK293 cells are treated with either vehicle (DMSO) or this compound.

-

The cells are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble ERAP2 in the supernatant is quantified by Western blotting.

-

The melting temperature (Tm) of ERAP2 is determined, and the thermal shift (ΔTm) induced by the inhibitor is calculated.

This assay evaluates the effect of this compound on the presentation of a specific antigenic peptide.

-

MOLT-4 cells, a human T-cell leukemia line, are treated with this compound.

-

The cells are then incubated with a precursor peptide that requires ERAP2 trimming for optimal MHC class I binding.

-

The cell surface expression of the final processed peptide-MHC complex is quantified by flow cytometry using a specific antibody.

-

A decrease in the fluorescent signal indicates inhibition of antigen presentation.

-

Plasma Stability: this compound is incubated with human plasma at 37°C. Aliquots are taken at various time points, and the concentration of the remaining compound is determined by LC-MS/MS.

-

Microsomal Stability: this compound is incubated with human liver microsomes in the presence of NADPH at 37°C. The disappearance of the compound over time is monitored by LC-MS/MS to determine its metabolic stability.

Conclusion

The discovery of this compound represents a significant advancement in the development of selective modulators of the antigen presentation pathway. The use of Kinetic Target-Guided Synthesis proved to be a powerful strategy for identifying this potent and selective inhibitor. The comprehensive characterization of this compound has provided a valuable tool for researchers to further investigate the role of ERAP2 in health and disease. This work paves the way for the development of novel therapeutics for the treatment of autoimmune disorders and for enhancing the efficacy of cancer immunotherapies.

The Biological Role of ERAP2 Inhibition by Erap2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. Residing in the endoplasmic reticulum, ERAP2, often in concert with its homolog ERAP1, performs the final trimming of peptide precursors for their loading onto Major Histocompatibility Complex (MHC) class I molecules.[1] This process is fundamental for the immune surveillance of infected and malignant cells by cytotoxic T lymphocytes (CTLs). Beyond its canonical role in adaptive immunity, ERAP2 is also implicated in the regulation of the renin-angiotensin system and blood pressure, as well as the unfolded protein response (UPR).[2][3][4]

The modulation of ERAP2 activity with selective inhibitors presents a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders.[5] By altering the immunopeptidome—the repertoire of peptides presented by MHC class I molecules—ERAP2 inhibitors can enhance the recognition of tumor neoantigens by the immune system or, conversely, reduce the presentation of autoantigens in autoimmune conditions.

This technical guide focuses on the biological role of ERAP2 inhibition by a potent and selective inhibitor, herein referred to as Erap2-IN-1 (also known as DG011A). We will delve into its mechanism of action, provide quantitative data on its efficacy, detail key experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Core Concepts of ERAP2 Function and Inhibition

ERAP2 is a zinc-metalloprotease that preferentially cleaves N-terminal basic residues from peptide precursors.[1] It can function as a homodimer or form a heterodimer with ERAP1, with the complex exhibiting enhanced peptide-trimming efficiency.[1] The consequence of ERAP2 activity is twofold: it can either generate the final optimal epitope for MHC class I binding or destroy potential epitopes by over-trimming them.

This compound (DG011A) is a phosphinic pseudopeptide that acts as a transition-state analogue inhibitor of ERAP2.[6] By binding to the active site of ERAP2, it prevents the cleavage of peptide substrates, leading to a significant shift in the cellular immunopeptidome.[6] This alteration can lead to the presentation of novel tumor-associated antigens, thereby "unmasking" cancer cells to the immune system.

Quantitative Data on ERAP2 Inhibitors

The development of selective ERAP2 inhibitors is crucial to avoid off-target effects on the homologous ERAP1 and other aminopeptidases. The following tables summarize the in vitro potency and selectivity of this compound (DG011A) and other representative ERAP inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. ERAP1 | Reference |

| This compound (DG011A) | ERAP2 | 89 | 72-fold | [6] |

| ERAP1 | 6,400 | [6] | ||

| Compound 9 | ERAP1 | 2,000 | 10-fold (for ERAP1) | [7] |

| ERAP2 | 25,000 | [7] | ||

| DG046 | ERAP1 | 43 | ~1.2-fold (for ERAP1) | [7] |

| ERAP2 | 37 | [7] | ||

| IRAP | 2 | [7] | ||

| Compound 4 | ERAP1 | 33 | ~1.7-fold (for ERAP1) | [7] |

| ERAP2 | 56 | [7] | ||

| IRAP | 4 | [7] |

Table 1: In vitro potency and selectivity of various ERAP inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological effects of ERAP2 inhibition by this compound.

Enzymatic Inhibition Assay (IC50 Determination)

Objective: To determine the in vitro potency of this compound in inhibiting ERAP2 enzymatic activity.

Materials:

-

Recombinant human ERAP2 and ERAP1

-

Fluorogenic substrate (e.g., Arg-AMC for ERAP2, Leu-AMC for ERAP1)

-

This compound (DG011A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add recombinant ERAP2 (or ERAP1 for selectivity testing) to each well.

-

Add the serially diluted this compound to the wells and incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities (V) for each inhibitor concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Immunopeptidome Analysis by Mass Spectrometry

Objective: To identify and quantify the changes in the repertoire of MHC class I-bound peptides upon treatment with this compound.

Materials:

-

Cancer cell line (e.g., MOLT-4)

-

This compound (DG011A)

-

Cell lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4)

-

W6/32 antibody (pan-MHC class I)

-

Protein A/G agarose beads

-

Acid elution buffer (e.g., 0.1% trifluoroacetic acid)

-

C18 spin columns

-

LC-MS/MS system

Protocol:

-

Culture cancer cells in the presence of this compound (e.g., 1 µM for 5 days) or vehicle control.

-

Harvest and lyse the cells.

-

Immunoprecipitate MHC class I-peptide complexes using W6/32 antibody coupled to protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the peptides from the MHC class I molecules using an acid elution buffer.

-

Desalt and concentrate the eluted peptides using C18 spin columns.

-

Analyze the peptide repertoire by LC-MS/MS.

-

Identify peptide sequences using a database search algorithm (e.g., SEQUEST, Mascot).

-

Quantify the relative abundance of peptides between the inhibitor-treated and control samples.

MHC Class I Surface Expression Analysis by Flow Cytometry

Objective: To assess the effect of ERAP2 inhibition on the surface expression levels of MHC class I molecules.

Materials:

-

Cancer cell line

-

This compound (DG011A)

-

FITC-conjugated W6/32 antibody

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle control as described in the immunopeptidome analysis.

-

Harvest the cells and wash them with FACS buffer.

-

Incubate the cells with FITC-conjugated W6/32 antibody for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze them on a flow cytometer.

-

Quantify the geometric mean fluorescence intensity (gMFI) to determine the level of MHC class I surface expression.

In Vitro T-cell Activation Assay

Objective: To evaluate the ability of cells treated with this compound to activate antigen-specific T-cells.

Materials:

-

Antigen-presenting cells (APCs) (e.g., cancer cells or dendritic cells)

-

This compound (DG011A)

-

Antigenic peptide of interest

-

Antigen-specific CD8+ T-cells (e.g., from OT-I transgenic mice for OVA antigen)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

Cytokine detection kit (e.g., ELISA for IFN-γ)

-

96-well culture plates

Protocol:

-

Treat APCs with this compound or vehicle control.

-

Pulse the APCs with the antigenic peptide for a few hours.

-

Wash the APCs to remove excess peptide.

-

Co-culture the peptide-pulsed APCs with antigen-specific CD8+ T-cells in a 96-well plate.

-

Incubate the co-culture for 24-72 hours.

-

Assess T-cell activation by:

-

Measuring cytokine (e.g., IFN-γ) secretion into the supernatant by ELISA.

-

Analyzing T-cell proliferation using a proliferation assay (e.g., CFSE dilution).

-

Measuring the upregulation of activation markers (e.g., CD69, CD25) on T-cells by flow cytometry.

-

Signaling Pathways and Biological Roles

ERAP2 inhibition by this compound primarily impacts the MHC class I antigen presentation pathway . By preventing the over-trimming of antigenic precursors, the inhibitor can increase the diversity and abundance of tumor-specific epitopes presented on the cell surface, leading to enhanced recognition and killing by CTLs.

Beyond antigen presentation, ERAP2 plays a role in the renin-angiotensin system (RAS) , where it can cleave angiotensin II to produce angiotensin III and IV, contributing to blood pressure regulation.[2][3] Inhibition of ERAP2 could potentially modulate this pathway, a consideration for the systemic administration of ERAP2 inhibitors.

Furthermore, ERAP2 has been linked to the unfolded protein response (UPR) , a cellular stress response triggered by the accumulation of misfolded proteins in the ER.[4] ERAP2-dependent autophagy has been implicated in the activation of pancreatic stellate cells. Inhibition of ERAP2 could, therefore, have implications in diseases where the UPR is dysregulated.

Experimental Workflow for Cancer Immunotherapy Application

The following diagram outlines a typical experimental workflow to evaluate the potential of this compound as a cancer immunotherapy agent.

Conclusion

The inhibition of ERAP2 with selective small molecules like this compound (DG011A) represents a compelling strategy for modulating the immune response in various disease contexts. By altering the landscape of the immunopeptidome, these inhibitors can enhance the visibility of cancer cells to the immune system, offering a novel approach to cancer immunotherapy. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting field. A thorough understanding of the multifaceted roles of ERAP2 will be paramount in harnessing the full therapeutic potential of its inhibition.

References

- 1. ERAP2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ERAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

ERAP2-IN-1: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) has emerged as a compelling immuno-oncology target. This enzyme plays a critical role in shaping the immunopeptidome, the repertoire of peptides presented by MHC class I molecules on the cancer cell surface. By trimming peptide precursors, ERAP2 can either generate or destroy antigenic epitopes, thereby modulating the visibility of tumors to the immune system. Genetic studies have provided strong validation for ERAP2 as a therapeutic target; a common loss-of-function single nucleotide polymorphism (SNP) in the ERAP2 gene is associated with a significant survival advantage in several cancer types. Pharmacological inhibition of ERAP2 offers a promising strategy to alter the tumor cell surface peptide landscape, creating novel antigens that can elicit a de novo anti-tumor T-cell response. This guide provides an in-depth overview of the preclinical data supporting ERAP2 as a cancer target, details key experimental protocols for its validation, and outlines the signaling pathways it modulates.

The Role of ERAP2 in Cancer Immunology

ERAP2 is a zinc-metallopeptidase located in the endoplasmic reticulum. It functions in concert with its homolog, ERAP1, to perform the final trimming of peptide precursors before they are loaded onto MHC class I molecules.[1] These peptide-MHC I complexes are then trafficked to the cell surface for presentation to CD8+ cytotoxic T-lymphocytes (CTLs).

The key role of ERAP2 in cancer immunity stems from its ability to influence the composition of the immunopeptidome. Overexpression of ERAP2 in some cancers is thought to be an immune evasion mechanism, whereby the enzyme destroys potential neoantigens that would otherwise trigger an immune response.[2][3] Conversely, inhibition of ERAP2 can lead to the presentation of a novel set of peptides on the cancer cell surface, effectively "re-painting" the tumor and making it visible to the immune system.[2][3] This can potentially synergize with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immunity.[4]

Quantitative Data on ERAP2 Inhibitors

A number of potent and selective small molecule inhibitors of ERAP2 have been developed. The following table summarizes key quantitative data for some of these compounds. "ERAP2-IN-1" is used here as a general descriptor for a first-in-class ERAP2 inhibitor.

| Compound ID | Target | IC50 (nM) | Selectivity (vs. ERAP1) | Cell Line / Assay Conditions | Reference |

| DG011A | ERAP2 | 89 | ~72-fold | Enzymatic assay with fluorogenic substrate Arg-AMC | [2] |

| ERAP1 | 6,400 | Enzymatic assay with fluorogenic substrate Leu-AMC | [2] | ||

| DG046 | ERAP2 | 37 | ~0.86-fold (less selective) | Enzymatic assay | [5] |

| ERAP1 | 43 | Enzymatic assay | [5] | ||

| BDM88951 | ERAP2 | Nanomolar range | Selective | Kinetic Target-Guided Synthesis | [5][6] |

| Compound 13 | ERAP2 | 500 | ~20-fold | Enzymatic assay | [5] |

| ERAP1 | 9,600 | Enzymatic assay | [5] |

Signaling Pathways and Mechanisms of Action

Antigen Presentation Pathway

The primary mechanism of action for ERAP2 inhibitors is the modulation of the antigen presentation pathway. By blocking ERAP2's trimming activity, a different repertoire of peptides is loaded onto MHC class I molecules, leading to the presentation of novel epitopes on the cancer cell surface.

Cell Migration and Angiogenesis

Emerging evidence suggests that ERAP2's functions extend beyond antigen processing. It has been implicated in cellular processes that are critical for cancer progression, such as cell migration and angiogenesis.[7] ERAP1, a close homolog, has been shown to modulate the spreading of endothelial cells by activating focal adhesion kinase (FAK) and Ras homolog gene family member A (RhoA), a key regulator of the actin cytoskeleton.[7][8] While the precise mechanisms for ERAP2 are still under investigation, it is hypothesized to play a similar role, potentially influencing tumor metastasis and the formation of new blood vessels.[7]

Unfolded Protein Response (UPR)

ERAP2 has also been linked to the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[7] The UPR is a critical pathway for cancer cell survival under stressful conditions found in the tumor microenvironment. The three main branches of the UPR are mediated by the sensors IRE1, PERK, and ATF6.[9][10][11][12] By influencing the peptide load in the ER, ERAP2 activity may impact ER homeostasis and modulate the UPR. Inhibition of ERAP2 could therefore potentially alter a cancer cell's ability to cope with ER stress, representing another avenue for therapeutic intervention.

Key Experimental Protocols

ERAP2 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ERAP2.

Materials:

-

Recombinant human ERAP2 protein

-

Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

-

Assay buffer: 50 mM HEPES, pH 7.5

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 25 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 50 µL of the R-AMC substrate solution (e.g., 20 µM final concentration).

-

Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify that a compound binds to its intended target in a cellular context.[13][14]

Workflow Diagram:

Procedure (Western Blot Detection):

-

Culture cancer cells to ~80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for ERAP2, followed by a secondary HRP-conjugated antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Immunopeptidomics by Mass Spectrometry

This protocol outlines the method to identify the repertoire of peptides presented by MHC class I molecules on cancer cells following treatment with an ERAP2 inhibitor.

Procedure:

-

Culture a large number of cancer cells (e.g., 1x10^9 cells) in the presence of the ERAP2 inhibitor (e.g., 1 µM DG011A) or DMSO for 48-72 hours.

-

Harvest and wash the cells. Lyse the cells in a buffer containing a mild detergent (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors).

-

Clarify the lysate by centrifugation.

-

Perform immunoaffinity purification of MHC class I-peptide complexes using a pan-MHC class I antibody (e.g., W6/32) covalently coupled to protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the MHC class I-peptide complexes from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Separate the peptides from the MHC class I heavy and light chains using a size-exclusion filter or reversed-phase C18 solid-phase extraction.

-

Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Identify the peptide sequences by searching the acquired MS/MS spectra against a human protein database.

-

Compare the identified peptides from the inhibitor-treated and control samples to identify novel or upregulated peptides.

In Vivo Target Validation

A significant challenge in the in vivo validation of ERAP2 inhibitors is the absence of an ERAP2 ortholog in mice.[5] Therefore, preclinical efficacy studies require the use of specialized animal models.

-

Humanized Mouse Models: These are immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system.[15][16][17] These models can be implanted with human cancer cell lines or patient-derived xenografts (PDX).

-

Xenograft Models: While traditional xenograft models in immunodeficient mice lack a functional immune system to assess immunomodulatory effects, they can be used to evaluate the direct anti-proliferative or pro-apoptotic effects of ERAP2 inhibition on tumor cells, if any, and to assess the pharmacokinetic and pharmacodynamic properties of the inhibitor.

To date, published in vivo efficacy data for selective ERAP2 inhibitors in cancer models is limited. However, studies with ERAP1 inhibitors in syngeneic mouse models have demonstrated tumor growth inhibition, providing a strong rationale for a similar therapeutic benefit with ERAP2 inhibition in appropriate humanized models.[18]

Conclusion

The collective evidence strongly supports ERAP2 as a valid and promising target for cancer immunotherapy. Genetic data provides a clear link between ERAP2 function and cancer survival. The development of potent and selective inhibitors has enabled the pharmacological interrogation of ERAP2's role in modulating the cancer immunopeptidome. Preclinical studies have demonstrated that inhibition of ERAP2 can significantly alter the peptide repertoire presented by cancer cells, creating the potential for de novo anti-tumor immune responses. Furthermore, the expanding understanding of ERAP2's role in other key cancer-related pathways, such as cell migration and the unfolded protein response, suggests that its inhibition may have pleiotropic anti-cancer effects. Future work will focus on demonstrating in vivo efficacy in appropriate humanized mouse models and advancing lead compounds towards clinical development, with the ultimate goal of providing a new therapeutic option for patients with cancer.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides [mdpi.com]

- 3. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Humanized Immune Mouse Models: Emerging Applications for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. td2inc.com [td2inc.com]

- 17. Humanized Mouse Models for Immuno-oncology Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Investigating the Selectivity Profile of ERAP2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ERAP2-IN-1, a known inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). To offer a comprehensive understanding of ERAP2 inhibition, this document also includes comparative data on other potent and selective ERAP2 inhibitors, namely BDM88951 and DG011A. ERAP2 is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer. Understanding the selectivity of inhibitors is paramount for developing safe and effective therapeutics.

Core Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the quantitative data for this compound and two other notable selective ERAP2 inhibitors. The data is presented to facilitate a clear comparison of their potency and selectivity against ERAP2 and other related aminopeptidases.

| Inhibitor | Target | IC50 | Assay Type | Notes |

| This compound | ERAP2 | 27 µM | Arg-AMC Hydrolysis | An uncompetitive inhibitor.[1][2][3] |

| ERAP2 | 44 µM | Model Peptide Hydrolysis | ||

| BDM88951 | ERAP2 | 19 nM | Not Specified | Highly potent and selective.[4] |

| ERAP1 | >2.85 µM | Not Specified | >150-fold selectivity over ERAP1.[5][6] | |

| IRAP | >2.85 µM | Not Specified | >150-fold selectivity over IRAP.[5][6] | |

| MMPs, TACE, LAP3 | - | Not Specified | Selective against these metalloproteases.[5][6] | |

| DG011A | ERAP2 | 89 nM | Arg-AMC Hydrolysis | A phosphinic pseudopeptide inhibitor.[7] |

| ERAP1 | 6.4 µM | Leu-AMC Hydrolysis | 72-fold selectivity over ERAP1.[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of ERAP2 inhibitors.

Fluorogenic Substrate Hydrolysis Assay

This biochemical assay is a common method to determine the potency of an inhibitor against an enzyme like ERAP2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against ERAP2.

Materials:

-

Recombinant human ERAP2 enzyme

-

Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor (e.g., this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well microplate, add the recombinant ERAP2 enzyme to each well, except for the negative control wells.

-

Add the diluted inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify the engagement of an inhibitor with its target protein in a cellular environment.

Objective: To confirm that the inhibitor binds to ERAP2 within intact cells.

Materials:

-

Cultured cells expressing ERAP2 (e.g., HEK293 or MOLT-4)

-

Test inhibitor

-

Cell lysis buffer

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Instrumentation for protein detection (e.g., Western blot or ELISA)

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble ERAP2 in each sample using Western blotting or an ERAP2-specific ELISA.

-

Plot the amount of soluble ERAP2 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of ERAP2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aminopeptidase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BDM88951 | ERAP2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Erap2-IN-1: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Initial Characterization of a Novel ERAP2 Inhibitor

This technical guide provides a comprehensive summary of the preliminary studies on the efficacy of Erap2-IN-1, a novel, uncompetitive inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating antigen presentation in oncology and autoimmune diseases. All presented data is based on publicly available research.

Introduction to ERAP2 and its Inhibition

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims antigenic peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is vital for the immune system's ability to recognize and eliminate cancerous or virally infected cells.[1]

Dysregulation of ERAP2 activity has been implicated in various diseases. In cancer, altered ERAP2 expression can lead to the destruction of tumor-specific neoantigens, allowing cancer cells to evade immune surveillance. Conversely, in autoimmune diseases, ERAP2 may contribute to the generation of self-peptides that trigger an aberrant immune response. Therefore, the development of specific ERAP2 inhibitors presents a promising therapeutic strategy to modulate the immunopeptidome and enhance anti-tumor immunity or suppress autoimmune reactions.

This compound (also identified as compound 61) has emerged as a novel small molecule inhibitor of ERAP2. This guide will detail its initial biochemical characterization and provide the foundational knowledge for its further preclinical development.

Biochemical Efficacy of this compound

Preliminary studies have focused on the direct inhibitory activity of this compound on the enzymatic function of ERAP2. The key findings from these biochemical assays are summarized below.

Data Presentation

| Inhibitor | Target | Assay Type | Substrate | IC50 (µM) | Inhibition Type | Source |

| This compound (compound 61) | ERAP2 | Fluorogenic Peptide Hydrolysis | Arg-AMC | 27 | Uncompetitive | [Arya R, et al. 2022] |

| This compound (compound 61) | ERAP2 | Model Peptide Hydrolysis | N/A | 44 | Uncompetitive | [Arya R, et al. 2022] |

Table 1: In vitro inhibitory activity of this compound against ERAP2.

Experimental Protocols

ERAP2 Inhibition Assay (Fluorogenic Peptide Hydrolysis)

The inhibitory activity of this compound was determined by measuring the hydrolysis of a fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (Arg-AMC), by recombinant human ERAP2.

-

Materials:

-

Recombinant human ERAP2 enzyme

-

This compound (compound 61) dissolved in DMSO

-

Arg-AMC substrate

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

A serial dilution of this compound was prepared in DMSO and then diluted in assay buffer.

-

Recombinant ERAP2 enzyme was diluted in assay buffer to the desired concentration.

-

In the microplate, 2.5 µL of the this compound dilution was mixed with 5 µL of the ERAP2 enzyme solution.

-

The plate was incubated for 15 minutes at room temperature.

-

The enzymatic reaction was initiated by adding 2.5 µL of the Arg-AMC substrate solution.

-

The fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) was measured kinetically over 30 minutes at 37°C.

-

The rate of reaction was calculated from the linear phase of the kinetic read.

-

IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

Mechanism of Action and Signaling Pathway

This compound has been characterized as an uncompetitive inhibitor of ERAP2. This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. This can have implications for its in vivo efficacy, as its inhibitory activity is dependent on the presence of the substrate.

The primary signaling pathway affected by this compound is the MHC class I antigen presentation pathway . By inhibiting ERAP2, the inhibitor alters the repertoire of peptides presented on the cell surface, which can lead to enhanced recognition of cancer cells by cytotoxic T lymphocytes (CTLs).

Visualizations

Caption: MHC Class I antigen presentation pathway and the inhibitory action of this compound.

Caption: Workflow for the ERAP2 biochemical inhibition assay.

Future Directions and Conclusion

The preliminary data on this compound establish it as a novel, uncompetitive inhibitor of ERAP2 with micromolar potency in biochemical assays. While these initial findings are promising, further preclinical studies are essential to fully elucidate its therapeutic potential.

Future research should focus on:

-

Cellular Efficacy: Evaluating the effect of this compound on antigen presentation in various cancer cell lines. This would involve analyzing the cell surface peptidome and assessing the recognition of treated cancer cells by immune cells.

-

In Vivo Efficacy: Testing the anti-tumor activity of this compound in relevant animal models of cancer, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

-

Selectivity Profiling: Assessing the inhibitory activity of this compound against other related aminopeptidases to determine its selectivity.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a relationship between its concentration and its biological effect.

References

Erap2-IN-1: A Technical Whitepaper on the Therapeutic Potential of Selective ERAP2 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "Erap2-IN-1" does not correspond to a widely recognized inhibitor in the current scientific literature. This guide will focus on the core principles of targeting Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) and will use data from well-characterized, potent, and selective ERAP2 inhibitors, such as BDM88951 and DG011A , as exemplars of this therapeutic class.

Executive Summary

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming peptide precursors, ERAP2 plays a pivotal role in shaping the repertoire of antigens presented to CD8+ T cells. In disease states such as cancer, ERAP2 can destroy tumor-specific neoantigens, effectively cloaking malignant cells from immune surveillance. Pharmacological inhibition of ERAP2 represents a promising therapeutic strategy to modulate the immunopeptidome, enhance the presentation of novel and immunogenic tumor antigens, and thereby potentiate anti-tumor immunity. This document provides a technical overview of the mechanism, preclinical data, and key experimental methodologies associated with the development of selective ERAP2 inhibitors.

The Role of ERAP2 in Antigen Presentation

ERAP2 is a zinc-dependent metallopeptidase located in the endoplasmic reticulum.[1] Its primary function is to trim the N-terminus of peptide precursors that have been transported into the ER by the Transporter Associated with Antigen Processing (TAP).[2] This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules.[2]

However, the activity of ERAP2 is a double-edged sword. While it generates some canonical epitopes, it can also over-trim and destroy potent neoantigens derived from tumor-specific mutations.[3] By eliminating these key identifiers, ERAP2 contributes to a mechanism of tumor immune evasion. Therefore, inhibiting ERAP2 can shift the peptidome presented on the cancer cell surface, forcing the presentation of previously destroyed or entirely new neoantigens, making the tumor "visible" to the immune system.[3]

Mechanism of Action of ERAP2 Inhibitors

Selective ERAP2 inhibitors are small molecules designed to bind to the active site of the enzyme, preventing it from processing its peptide substrates.[4] This intervention leads to a significant shift in the cellular immunopeptidome. In cancer cells treated with an ERAP2 inhibitor, a substantial portion of the presented peptides are either novel or significantly upregulated.[3] Many of these newly presented peptides are optimal 9-mers with the potential to be highly immunogenic, thereby triggering a novel cytotoxic T-cell response against the tumor.[3][5]

References

- 1. ERAP2 - Wikipedia [en.wikipedia.org]

- 2. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Erap2-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro characterization of Erap2-IN-1, a hypothetical inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). The included methodologies are based on established biochemical assays for ERAP2 activity and inhibitor screening.

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP2 trims precursor peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[2] Inhibition of ERAP2 can modulate the repertoire of peptides presented by MHC class I molecules, making it a promising therapeutic target for cancer immunotherapy and autoimmune diseases.[2][4] this compound is a small molecule inhibitor designed to target ERAP2 activity. These notes provide a comprehensive guide to assessing its in vitro efficacy and characterizing its mechanism of action.

Data Presentation

Table 1: In Vitro Potency of Representative ERAP2 Inhibitors

The following table summarizes the inhibitory potency (IC50) of several reported ERAP2 inhibitors against recombinant human ERAP2. This data provides a comparative baseline for evaluating the potency of novel inhibitors like this compound.

| Compound | ERAP2 IC50 (nM) | ERAP1 IC50 (nM) | IRAP IC50 (nM) | Notes | Reference |

| DG046 | 37 | 43 | 2 | A potent, non-selective inhibitor. | [5] |

| Compound 4 | 33 | 56 | 4 | A potent ERAP1/ERAP2 inhibitor with high potency against IRAP. | [5] |

| Compound 6 | 345 | Not specified | 34 | Shows some selectivity for ERAP2 over ERAP1. | [5] |

| Compound 9 | 25,000 | 2,000 | 10,000 | A micromolar inhibitor with selectivity for ERAP1. | [5] |

| Sulfonamide compound 4 | 44,000 | 73,000 | Not specified | An uncompetitive inhibitor of ERAP2 and competitive inhibitor of ERAP1. | [1] |

Signaling Pathway and Experimental Workflow

ERAP2 in Antigen Presentation Pathway

Caption: ERAP2's role in the antigen presentation pathway and the inhibitory action of this compound.

ERAP2 Inhibitor Screening Workflow

Caption: A typical workflow for in vitro screening of ERAP2 inhibitors.

Experimental Protocols

Production of Recombinant ERAP2

Recombinant ERAP2 can be produced using a baculovirus expression system in insect cells (e.g., Hi5™ cells).[4] This method generally yields high levels of active enzyme.

Materials:

-

Baculovirus encoding human ERAP2

-

Hi5™ insect cells

-

Insect cell culture medium

-

Centrifuge

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

-

Dialysis tubing

-

Storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol)

Protocol:

-

Infect Hi5™ insect cells with the ERAP2-encoding baculovirus at a high multiplicity of infection.

-

Incubate the cell culture for 72 hours.

-

Harvest the cell supernatant by centrifugation.

-

Purify the recombinant ERAP2 from the supernatant using affinity chromatography.

-

Dialyze the purified protein against the storage buffer.

-

Determine the protein concentration and store at -80°C.

Biochemical Assay for ERAP2 Activity and Inhibition

This protocol describes a fluorescence-based assay to measure the enzymatic activity of ERAP2 and the inhibitory potential of compounds like this compound. The assay utilizes a fluorogenic substrate, such as Arginine-7-amido-4-methylcoumarin (R-AMC), which upon cleavage by ERAP2, releases the fluorescent AMC molecule.

Materials:

-

Recombinant human ERAP2

-

This compound (or other test inhibitors)

-

Fluorogenic substrate (e-g., R-AMC)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM dithiothreitol.[6]

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

DMSO for compound dilution

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Reaction:

-

Add 2 µL of the diluted this compound solution to the wells of a 96-well plate.

-

Add 88 µL of a solution containing recombinant ERAP2 in assay buffer. The final concentration of ERAP2 should be optimized for a linear reaction rate (e.g., 2 ng/µL).[6]

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction: Add 10 µL of the fluorogenic substrate (e.g., R-AMC) to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for ERAP2.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader at 37°C. Measurements can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Antigen Presentation Assay

To assess the effect of this compound on antigen presentation in a cellular context, a whole-cell assay can be performed using a suitable cell line that expresses ERAP2.[4][7]

Materials:

-

ERAP2-expressing cancer cell line (e.g., MOLT-4 T lymphoblast leukemia cells).[4]

-

This compound

-

Cell culture medium and supplements

-

Antibodies specific for a particular MHC class I-peptide complex

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture the ERAP2-expressing cells in the presence of varying concentrations of this compound for a specified period (e.g., 48 hours).[4]

-

Cell Staining:

-

Harvest the cells and wash them with a suitable buffer.

-

Incubate the cells with a primary antibody that recognizes a specific peptide presented by MHC class I.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the level of cell-surface presentation of the specific MHC class I-peptide complex.

-

Data Analysis: Determine the dose-dependent effect of this compound on the presentation of the target antigen.

Conclusion

The protocols and data presented in these application notes provide a framework for the in vitro characterization of this compound and other novel ERAP2 inhibitors. By following these methodologies, researchers can obtain critical data on the potency, mechanism of action, and cellular activity of these compounds, which is essential for their further development as potential therapeutics.

References

- 1. ERAP2 - Wikipedia [en.wikipedia.org]

- 2. What are ERAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. An Overview on ERAP Roles in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Erap2-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims antigenic peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. These peptide-MHC I complexes are then presented on the cell surface, where they can be recognized by CD8+ T cells, initiating an immune response against infected or malignant cells.[1][2][3] Dysregulation of ERAP2 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[4][5][6]

Erap2-IN-1 is a potent and selective inhibitor of ERAP2. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cellular processes, particularly antigen presentation.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of the ERAP2 enzyme. This binding event prevents ERAP2 from trimming its natural peptide substrates.[2] By inhibiting ERAP2, this compound can alter the repertoire of peptides presented by MHC class I molecules on the cell surface.[2][5] This modulation of the immunopeptidome can lead to either the destruction or generation of specific T-cell epitopes, thereby influencing the immune response.

Data Presentation

Biochemical and Cellular Activity of Selective ERAP2 Inhibitors

| Compound Name | Target | IC50 | Cell-Based Assay | Reference |

| BDM88952 | ERAP2 | 3.9 nM | - | [3] |

| Compound 3 | ERAP2 | 22 nM | - | [3] |

| DG011A | ERAP2 | >50-fold selectivity over ERAP1 | Immunopeptidome analysis in MOLT-4 cells | [7] |

| BDM88951 (4d) | ERAP2 | Nanomolar potency | Cellular Thermal Shift Assay (CETSA) in HEK cells (OC50 = 23 µM) | [1] |

| Sulfonamide compound 4 | ERAP2 (allosteric) | 44 µM | - | [3] |

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of X g/mol , which should be confirmed from the supplier's datasheet) in the appropriate volume of DMSO.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

-

Working Solution: When needed, thaw an aliquot of the stock solution at room temperature. Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. It is recommended to prepare the working solution fresh for each experiment. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Cell Culture Treatment with this compound

This protocol is based on the treatment of MOLT-4 cells with a selective ERAP2 inhibitor.[5]

Materials:

-

MOLT-4 cells (or other suitable cell line)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin/streptomycin)[5]

-

This compound working solution

-

Vehicle control (e.g., complete medium with the same final concentration of DMSO as the this compound treated samples)

-

Cell counting solution (e.g., Trypan Blue)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MOLT-4 cells in a T175 flask or other appropriate culture vessel at a density of 4 x 10^5 cells/mL in complete RPMI-1640 medium.[5][8]

-

Treatment: Add the this compound working solution to the cell culture to achieve the desired final concentration. A concentration range of 1-10 µM can be used as a starting point, with optimization required for each cell line and experimental endpoint. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for the desired treatment duration. For immunopeptidome analysis, a 5-day incubation has been reported. For other assays, the incubation time may vary.

-

Cell Viability Monitoring: Monitor cell viability throughout the experiment using a method such as Trypan Blue exclusion.[8]

-

Cell Harvesting: After the incubation period, harvest the cells for downstream analysis. For suspension cells like MOLT-4, this can be done by centrifugation.

Protocol 3: Western Blot Analysis of ERAP2 Expression

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERAP2 (e.g., R&D Systems, AF3830)[9][10]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the harvested cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-ERAP2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.[1][4][11]

Materials:

-

HEK293T cells (or other suitable cell line)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Liquid nitrogen

-

Thermal cycler or heating block

-

Lysis buffer with protease inhibitors

-

Western blot reagents (as in Protocol 3)

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 1 hour).

-

Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation. A temperature gradient is crucial to determine the melting curve of ERAP2.[11]

-

Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble ERAP2 at each temperature point by Western blotting as described in Protocol 3.

-

Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of ERAP2 due to inhibitor binding.

Mandatory Visualization

References

- 1. Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target‐Guided Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. ERAP2 - Wikipedia [en.wikipedia.org]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IJMS | Free Full-Text | ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Human Aminopeptidase LRAP/ERAP2 Antibody AF3830: R&D Systems [rndsystems.com]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Erap2-IN-1 Dose-Response Curve Generation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway.[1][2][3] It fine-tunes the peptide repertoire available for binding to MHC class I molecules, thereby influencing the immune response to pathogens and cancerous cells.[1][4][5] Dysregulation of ERAP2 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[1][2][4]